![molecular formula C23H17Cl2N3O2S2 B2505116 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide CAS No. 864859-98-3](/img/structure/B2505116.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound also contains a tetrahydrothieno pyridine moiety and a dichlorobenzamide moiety .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for this compound is not detailed in the available literature.Scientific Research Applications
Antitumor Activity
The compound’s structural features make it a promising candidate for antitumor research. Researchers have synthesized derivatives containing the benzothiazole and imidazole moieties, evaluating their potential against cancer cell lines. For instance, Yurttas et al. developed 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and assessed its antitumor activity using MTT assays against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cells .
Antimicrobial Properties
The compound’s unique structure may contribute to its antimicrobial effects. Novel derivatives of benzothiazole have been screened against various microbial strains, including bacteria and fungi. Investigating its potency against specific pathogens could provide valuable insights for drug development .
Anticonvulsant Potential
Combining the benzothiazole and imidazole components with an amide group has led to the synthesis of compounds with potential anticonvulsant properties. These molecules were designed by merging the bioactive features of existing antiepileptic drugs (such as carbamazepine and riluzole) with the thio-1,2,4-triazole moiety. Further studies are needed to explore their efficacy and safety .
Anti-Tubercular Compounds
Recent advances highlight benzothiazole-based compounds as potential anti-tubercular agents. Researchers have synthesized novel molecules and evaluated their inhibitory concentrations against Mycobacterium tuberculosis. Comparing these compounds with standard reference drugs provides valuable data for combating tuberculosis .
Antifungal Activity
The compound’s derivatives have been transformed into 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides, which were screened for antifungal activity. Understanding their effectiveness against fungal pathogens contributes to the field of antimicrobial research .
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-15-19(11-28)32-23(27-21(30)14-7-6-13(24)10-16(14)25)20(15)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMILFJWNGRCESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.